Carnosol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Carnosol as a Potential Anti-Cancer Agent:

Carnosol exhibits promising anti-cancer properties in various in vitro and in vivo studies []. It has been shown to inhibit the proliferation and survival of cancer cells in several types of cancers, including prostate, breast, skin, leukemia, and colon cancer []. Mechanistically, Carnosol is believed to target multiple deregulated pathways in cancer cells, including inducing apoptosis (programmed cell death) and inhibiting cell proliferation signaling pathways []. For example, research demonstrates that Carnosol significantly inhibited the formation of mammary tumors in rats by suppressing the formation of DNA adducts with carcinogens [].

Carnosol as an Anti-Inflammatory Agent:

Carnosol possesses potent anti-inflammatory properties, offering potential benefits in various inflammatory conditions []. Studies suggest that Carnosol works by inhibiting the expression of inflammatory markers and reducing the production of inflammatory mediators like cytokines []. Additionally, Carnosol exhibits protective effects against skin inflammation caused by ultraviolet B (UVB) radiation, demonstrating potential applications in treating conditions like atopic dermatitis [].

Carnosol as an Antioxidant:

Carnosol exhibits potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage []. This property makes Carnosol a potential candidate for preventing or managing diseases associated with oxidative stress, such as neurodegenerative diseases and cardiovascular diseases [].

Other Potential Applications:

Emerging research also explores the potential applications of Carnosol in various other areas, including:

- Neuroprotective effects: Studies suggest Carnosol may offer neuroprotective benefits by improving memory and learning and protecting against neurodegenerative diseases like Alzheimer's disease [].

- Antimicrobial activity: Carnosol exhibits antimicrobial properties against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents [].

Carnosol is structurally characterized as a diterpenoid with the molecular formula C20H26O4. It is a product of the oxidative degradation of carnosic acid, another compound found in rosemary. Carnosol exhibits a unique blend of antioxidant properties and has been studied for its ability to scavenge free radicals and protect cellular components from oxidative damage .

Additionally, carnosol has been shown to react with 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, where it forms stable quinone derivatives, indicating its capacity to participate in redox reactions .

Carnosol exhibits a range of biological activities:

- Antioxidant Activity: It effectively scavenges peroxyl and hydroxyl radicals and inhibits lipid peroxidation .

- Anti-Cancer Properties: In vitro studies have demonstrated that carnosol can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. Its mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

- Anti-Inflammatory Effects: Carnosol has been reported to inhibit the activity of enzymes involved in inflammatory processes, such as 5-lipoxygenase .

Carnosol has various applications across different fields:

- Food Industry: Due to its antioxidant properties, carnosol is used as a natural preservative in food products.

- Pharmaceuticals: Its potential therapeutic effects make it a candidate for developing anti-cancer drugs and anti-inflammatory medications.

- Cosmetics: Carnosol's antioxidant activity is also utilized in cosmetic formulations aimed at protecting skin from oxidative stress .

Research has focused on how carnosol interacts with other compounds and biological systems. Notably:

- Synergistic Effects: Studies indicate that carnosol may enhance the efficacy of other antioxidants when used in combination.

- Cellular Interactions: Carnosol has been shown to modulate various cellular signaling pathways, including those involved in inflammation and cancer progression .

Carnosol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Carnosic Acid | Diterpene | Antioxidant | Precursor to carnosol; more reactive |

| Rosmanol | Diterpene | Antioxidant | Exhibits anti-inflammatory properties |

| Ursolic Acid | Triterpene | Antioxidant, anti-cancer | Broader range of biological activities |

| Oleanolic Acid | Triterpene | Anti-inflammatory | Similar structure but different effects |

Carnosol's uniqueness lies in its stability against oxidation compared to other phenolic compounds and its specific bioactivity profile against cancer cells.

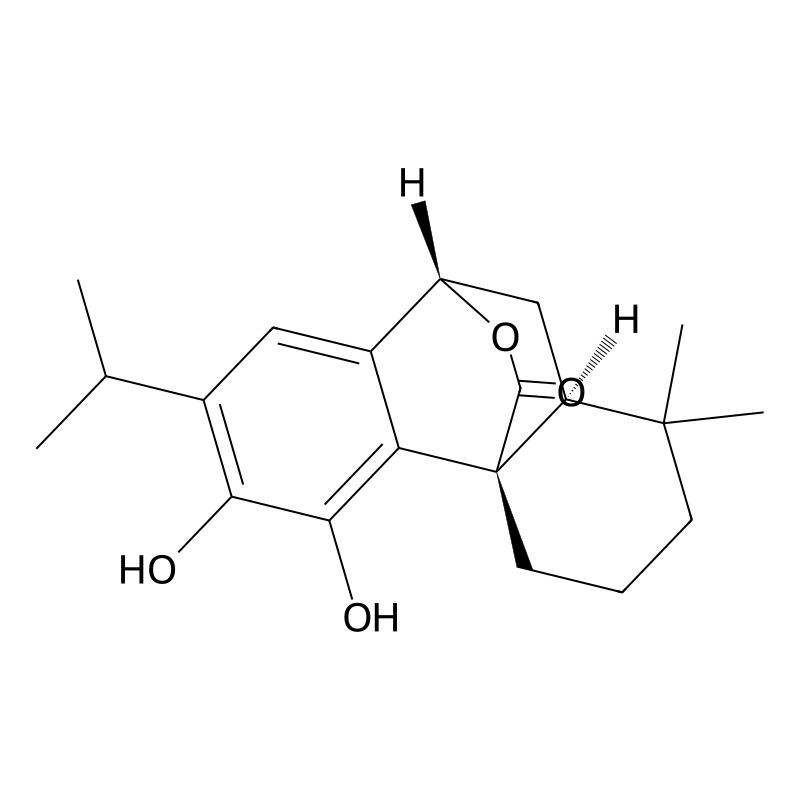

Structural Characterization and Stereochemical Properties

Carnosol (C₂₀H₂₆O₄; molecular weight 330.4 g/mol) is an abietane-type diterpenoid characterized by a tricyclic core with an epoxy bridge and two hydroxyl groups at C-11 and C-12 (Figure 1). Its IUPAC name, (1R,8S,10S)-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one, reflects its complex stereochemistry. The SMILES string CC(C)C1=C(C(=C2C(=C1)[C@@H]3C[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O illustrates the epoxy linkage (C7–O–C20) and hydroxylation pattern.

The stereochemistry of Carnosol is critical for its bioactivity. The (1R,8S,10S) configuration enables intramolecular hydrogen bonding between the C-12 hydroxyl and the epoxy oxygen, stabilizing the molecule and enhancing its antioxidant capacity. X-ray crystallography confirms that the A-ring adopts a chair conformation, while the B-ring exists in a boat conformation, facilitating interactions with biological targets.

Biosynthetic Pathways in Lamiaceae Species

Carnosol is biosynthesized via the mevalonate pathway in Rosmarinus officinalis and Salvia species (Figure 2). The pathway proceeds as follows:

- Geranylgeranyl diphosphate (GGPP) is cyclized by copalyl diphosphate synthase (CPS) and miltiradiene synthase (MiS) to produce miltiradiene.

- Ferruginol synthase (CYP76AH22–24) oxidizes miltiradiene to ferruginol, introducing a hydroxyl group at C-12.

- 11-Hydroxyferruginol synthase (HFS) further hydroxylates ferruginol at C-11, yielding 11-hydroxyferruginol.

- Carnosic acid synthase (CYP76AK6–8) catalyzes three sequential oxidations at C-20 of 11-hydroxyferruginol, forming carnosic acid.

- Spontaneous oxidation of carnosic acid under aerobic conditions generates Carnosol.

Table 1: Enzymatic Steps in Carnosol Biosynthesis

| Enzyme | Reaction | Product |

|---|---|---|

| CPS + MiS | Cyclization of GGPP | Miltiradiene |

| CYP76AH22–24 | Hydroxylation at C-12 | Ferruginol |

| CYP76AH22–24 (HFS) | Hydroxylation at C-11 | 11-Hydroxyferruginol |

| CYP76AK6–8 | Oxidation at C-20 (three steps) | Carnosic Acid |

| Non-enzymatic oxidation | Auto-oxidation of carnosic acid | Carnosol |

Enzymatic Catalysis and Key Cytochrome P450 Oxygenases

The biosynthesis of Carnosol relies on cytochrome P450 enzymes (CYPs), which introduce oxygen functionalizations:

- CYP76AH22–24: These paralogs in Rosmarinus officinalis and Salvia fruticosa exhibit dual functionality as ferruginol and 11-hydroxyferruginol synthases. Mutagenesis studies reveal that residues E301, S303, and F478 in their active sites enable C-11 hydroxylation.

- CYP76AK6–8: These enzymes catalyze the oxidation of 11-hydroxyferruginol to carnosic acid via three steps: (1) hydroxylation at C-20 to form pisiferol, (2) oxidation to pisiferal, and (3) further oxidation to carnosic acid. Structural modeling shows that CYP76AK6’s hydrophobic pocket accommodates the abietane skeleton, positioning C-20 near the heme iron for oxidation.

Table 2: Key CYP450 Enzymes in Carnosol Biosynthesis

| Enzyme | Substrate | Product | Kinetic Parameters (Km, μM) |

|---|---|---|---|

| CYP76AH24 | Miltiradiene | Ferruginol | 0.73 ± 0.14 |

| CYP76AH24 | Ferruginol | 11-Hydroxyferruginol | 0.39 ± 0.09 |

| CYP76AK8 | 11-Hydroxyferruginol | Carnosic Acid | 8.26 ± 1.64 |

Comparative Analysis with Related Diterpenoids

Carnosol shares structural similarities with other abietane diterpenoids but differs in functional groups and bioactivity:

Table 3: Comparative Analysis of Abietane Diterpenoids

- Carnosic Acid: Lacks the epoxy group but contains a C-20 carboxylic acid. It is a precursor to Carnosol and exhibits stronger Nrf2 activation.

- Ferruginol: Shares the tricyclic core but lacks oxygenation at C-11 and C-20, limiting its antioxidant capacity.

- Tanshinones: Found in Salvia miltiorrhiza, these diterpenoids have an aromatic C-ring, conferring distinct anticancer properties.

High Performance Liquid Chromatography Analysis

High Performance Liquid Chromatography represents the most widely employed analytical technique for carnosol determination due to its versatility and reliability in separating complex phenolic compounds [7] [9]. The reversed-phase chromatographic approach has emerged as the standard methodology, utilizing Carbon eighteen stationary phases that provide optimal separation of carnosol from structurally related diterpenes [9] [14].

The chromatographic conditions for carnosol analysis have been extensively optimized across multiple research studies. Okamura and colleagues established fundamental parameters using a Wako Wakosil-II X18 HG reversed-phase column with an isocratic mobile phase consisting of 0.1% phosphoric acid and 60% acetonitrile at a flow rate of 1.0 milliliters per minute [9]. This methodology achieved complete separation of carnosol and carnosic acid within 15 minutes, with detection limits of 0.521 nanograms per injection for carnosol [9].

More recent developments have incorporated gradient elution systems to enhance resolution and reduce analysis time [5] [14]. A validated High Performance Liquid Chromatography-Ultraviolet-Electrospray Ionization-Ion Trap-Mass Spectrometry method demonstrated excellent analytical performance using a Phenomenex Luna Carbon eighteen column [14]. The gradient system employed acetonitrile and water containing formic acid, achieving a retention time of approximately 5.75 minutes for carnosol with superior peak resolution [14].

Table 1: High Performance Liquid Chromatography Analytical Conditions for Carnosol Analysis

| Study Reference | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analysis Time (min) |

|---|---|---|---|---|---|

| Okamura et al. (1994) | Wako Wakosil-II X18 HG | 0.1% phosphoric acid-60% acetonitrile | 1.0 | Not specified | 15 |

| PMC9697906 (2022) | C18 column | Water with 0.05% formic acid / acetonitrile | 0.4 | 280 | 25 |

| Ceylan et al. (2024) | C18 column (150 × 4.6 mm × 5 μm) | Methanol / 2% o-phosphoric acid (90:10) | 1.0 | 230 | 4.20 retention time |

| PMC6273513 (2016) | C18 column | 0.1% formic acid in water / acetonitrile | 0.3 | 284 | 27 |

| Molecules 2023 | Phenomenex Luna C18 | Acetonitrile / water with formic acid | 0.2 | 285 | 10 |

| Troncoso et al. | Solid phase column | Gradient system | Not specified | UV-vis multi-wavelength | <10 |

The development of fast High Performance Liquid Chromatography procedures has significantly reduced analysis time while maintaining analytical accuracy [10]. These rapid methodologies employ solid phase columns and permit separation of carnosol, carnosic acid, and rosmarinic acid in less than ten minutes, making them suitable for routine quality control applications [10].

Gas Chromatography-Mass Spectrometry Applications

Gas Chromatography-Mass Spectrometry techniques have been applied to carnosol analysis, particularly for characterizing degradation products and metabolites [11] [13]. The volatility limitations of carnosol require careful optimization of injection parameters and column conditions to prevent thermal decomposition during analysis [25].

Research utilizing Gas Chromatography-Mass Spectrometry systems with HP-5MS columns has successfully separated carnosol from related compounds using temperature programming from 70°C to 220°C [11]. The ionization energy of 70 electron volts provides consistent fragmentation patterns suitable for compound identification [13]. However, the thermal instability of carnosol limits the widespread application of Gas Chromatography-Mass Spectrometry compared to High Performance Liquid Chromatography methods [25].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy)

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of carnosol through detailed analysis of proton and carbon-13 nuclear environments [16] [17]. High Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance hyphenation has emerged as a powerful technique for simultaneous separation and structural elucidation [16].

The proton Nuclear Magnetic Resonance spectrum of carnosol exhibits characteristic signals corresponding to the diterpene backbone and functional groups [16]. The isopropyl substituent appears as distinctive multiplets, while the phenolic hydroxyl groups contribute to the downfield region of the spectrum [16]. Carbon-13 Nuclear Magnetic Resonance provides complementary information regarding the carbonyl carbon and aromatic carbons within the phenanthrene-like structure [16].

Quantitative Nuclear Magnetic Resonance spectroscopy has been employed for accurate determination of carnosol content without requiring reference standards [12] [17]. This approach utilizes relative molar sensitivities calculated against certified reference materials such as diphenylamine, achieving analytical accuracy comparable to conventional High Performance Liquid Chromatography methods [12].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared Spectroscopy contributes valuable information regarding the functional groups present in carnosol, particularly the phenolic hydroxyl groups and lactone carbonyl [18]. The infrared spectrum typically exhibits characteristic absorption bands in the regions of 1700-1500 wavenumbers corresponding to carbonyl stretching, 1500-1300 wavenumbers for aromatic carbon-carbon vibrations, and 1100-950 wavenumbers for carbon-oxygen stretching modes [18].

Multivariate analysis of Fourier Transform Infrared spectral data has been successfully applied to differentiate carnosol-containing plant extracts and predict total phenolic content [18]. Principal component analysis and partial least squares regression algorithms demonstrate excellent correlation coefficients exceeding 0.99 for quantitative predictions [18].

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

Electrospray Ionization Mass Spectrometry represents the most sensitive and specific technique for carnosol identification and quantification [20] [21] [22]. The compound exhibits distinct fragmentation patterns in both positive and negative ionization modes, providing reliable structural confirmation [20] [24].

In negative ionization mode, carnosol produces a molecular ion at mass-to-charge ratio 329.1 corresponding to the deprotonated molecule [20] [22]. The primary fragmentation pathway involves loss of carbon dioxide (44 mass units) to yield the base peak at mass-to-charge ratio 285.1 [20] [22]. Secondary fragmentation produces ions at mass-to-charge ratio 200.9 and 227.1, representing further structural rearrangements [20].

Positive ionization mode generates a protonated molecular ion at mass-to-charge ratio 331.2 [24]. The characteristic fragmentation pattern includes loss of carbon dioxide to produce the fragment at mass-to-charge ratio 287.2, followed by additional losses yielding ions at mass-to-charge ratio 244.1 and 229.1 [24].

Table 2: Mass Spectrometric Fragmentation Patterns of Carnosol

| Ionization Mode | Molecular Ion (m/z) | Primary Fragment (m/z) | Secondary Fragments (m/z) | Fragmentation Pattern |

|---|---|---|---|---|

| ESI Negative | 329.1 [M-H]⁻ | 285.1 | 200.9 | [M-H-CO₂]⁻ |

| ESI Positive | 331.2 [M+H]⁺ | 287.2 | 244.1 | [M+H-CO₂]⁺ |

| ESI Negative | 329.17 | 285.18 | 200.9, 227.1 | Loss of CO₂ (-44 Da) |

| ESI Positive | 330.18 [M]⁺ | 285.15 | 257.1, 229.1 | Loss of CO₂ and subsequent fragmentation |

| APCI Positive | 331 [M+H]⁺ | 287 | 244, 229 | Typical diterpene fragmentation |

Multiple Reaction Monitoring

Multiple Reaction Monitoring approaches have been developed for quantitative analysis of carnosol in complex matrices [24]. The optimized transitions utilize the molecular ion to primary fragment ion pathways, with collision energies of 11-20 electron volts providing optimal sensitivity [24]. The quantifier transition of mass-to-charge ratio 329.1 to 285.1 demonstrates excellent linearity and precision for routine analytical applications [24].

High-resolution mass spectrometry using Quadrupole Time-of-Flight instruments provides additional structural information through accurate mass measurements [21] [22]. The exact mass of carnosol (330.183109 daltons) enables differentiation from isobaric compounds and confirmation of elemental composition [22].

Challenges in Stability During Extraction and Analysis

Temperature-Induced Degradation

Carnosol exhibits significant thermal instability that poses substantial challenges during extraction and analysis [25] [26] [29]. Studies demonstrate that elevated temperatures accelerate the degradation of carnosol, leading to decreased recovery and formation of oxidative products [26] [29].

Research investigating thermal stability revealed that carnosol degradation follows first-order kinetics with temperature-dependent rate constants [29]. At 180°C, substantial degradation occurs within hours, with the formation of various oxidation products including rosmanol, rosmadial, and other diterpene derivatives [26] [29]. The degradation rate increases exponentially with temperature, necessitating low-temperature extraction protocols [29].

Light-Induced Oxidation

Exposure to light, particularly ultraviolet radiation, catalyzes the oxidation of carnosol through photochemical mechanisms [26] [31]. The phenolic hydroxyl groups are particularly susceptible to light-induced degradation, leading to the formation of quinone-type intermediates and subsequent polymerization products [19] [26].

Studies conducted under controlled light exposure conditions demonstrate that carnosol degradation is significantly accelerated in the presence of light [26] [31]. Unique degradation products form under photochemical conditions that differ from thermal degradation pathways, complicating analytical interpretation [26].

Solvent Effects and pH Stability

The choice of extraction solvent significantly influences carnosol stability and recovery [25] [28]. Ethanolic solutions demonstrate moderate stability, while aqueous systems promote hydrolytic degradation of the lactone ring [25] [26]. The pH of extraction media critically affects carnosol stability, with neutral to slightly acidic conditions providing optimal preservation [25].

Natural Deep Eutectic Systems have emerged as promising alternatives to conventional organic solvents, offering enhanced selectivity and improved stability for carnosol extraction [28]. These systems demonstrate superior extraction efficiency while minimizing degradation compared to traditional methanol or ethanol-based protocols [28].

Table 3: Analytical Method Validation Parameters for Carnosol Determination

| Analytical Parameter | HPLC-UV Method 1 | HPLC-PDA Method 2 | LC-MS/MS Method |

|---|---|---|---|

| Linearity Range (μg/mL) | 1-300 | 0.19-5.64 μg/g | Not specified |

| Correlation Coefficient (R²) | 0.99907 | 0.9992-0.9997 | >0.99 |

| Limit of Detection (LOD) | 0.104 ng/injection | 0.04 μg/mg | 0.075 ng/mL |

| Limit of Quantification (LOQ) | 0.19 μg/mg | 0.521 ng/injection | 0.25 ng/mL |

| Precision (RSD %) | 2.8-3.6 | 1.36-4.35 | <5 |

| Accuracy (Recovery %) | 81-108 | 85.1-104.6 | 91.7 |

| Repeatability (RSD %) | 1.42-4.35 | <5 | Not reported |

| Intermediate Precision (RSD %) | 1.9-3.6 | Not reported | Not reported |

Matrix Interference and Co-eluting Compounds

Complex plant matrices present significant analytical challenges due to the presence of structurally related diterpenes and phenolic compounds that may co-elute with carnosol [30] [22]. Rosmanol, carnosic acid, and their derivatives exhibit similar chromatographic behavior, requiring enhanced separation techniques for accurate quantification [22] [30].

The development of selective extraction procedures and optimized chromatographic conditions has addressed many matrix interference issues [30] [5]. Ultra-High Performance Liquid Chromatography systems provide superior resolution compared to conventional High Performance Liquid Chromatography, enabling baseline separation of closely related compounds [15] [22].

Table 4: Analytical Challenges and Stability Issues in Carnosol Determination

| Stability Challenge | Impact on Analysis | Mitigation Strategies |

|---|---|---|

| Temperature-induced degradation | Decreased carnosol concentration during thermal extraction | Low temperature extraction (<40°C) |

| Light-induced oxidation | Formation of oxidative degradation products | Protection from light during sample preparation |

| pH-dependent stability | Structural modifications affecting detection | Use of neutral pH extraction solvents |

| Solvent-induced decomposition | Conversion to other diterpene derivatives | Rapid extraction with acetone or ethanol |

| Storage time limitations | Progressive loss of analyte integrity | Immediate analysis or proper storage conditions |

| Matrix interference effects | Co-eluting compounds affecting quantification | Enhanced chromatographic separation techniques |

Method Validation and Quality Assurance

Comprehensive method validation protocols have been established for carnosol analytical procedures, encompassing linearity, precision, accuracy, and robustness parameters [5] [14] [30]. The validated methods demonstrate excellent analytical performance with correlation coefficients exceeding 0.999 and recovery rates typically ranging from 85% to 108% [5] [14].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Therapeutic Uses

/EXPL/ Rosmarinus officinalis extracts were investigated ... to identify bioactive compounds. ... Antimicrobial activity analysis was carried out using the disk diffusion and broth dilution techniques. ... Although all rosemary extracts showed a high radical scavenging activity, a different efficacy as antimicrobial agent was observed. Methanol extract containing 30% of carnosic acid, 16% of carnosol and 5% of rosmarinic acid was the most effective antimicrobial

Mechanism of Action

Carnosol and carnosic acid, two antioxidant polyphenols present in Rosmarinus officinalis (rosemary), were investigated for their antiproliferative properties toward Caco-2 cells. Twenty hours of treatment with both carnosol and carnosic acid inhibited 3H-thymidine incorporation in a dose-dependent manner, with a 50% inhibitory concentration of 23 uM and significantly increased the doubling time of Caco-2 cells from 29.5 to 140 and 120 hr, respectively. These effects were associated with accumulation of treated cells in the G2/M phase of the cell cycle. Carnosol was found to exert its major cell cycle effect after prometaphase, and caused an increase in cyclin B1 protein levels whereas carnosic acid arrested cells prior to prometaphase, and caused a reduction in cyclin A levels. These structurally related phytochemicals, therefore, appear to arrest cells at different phases of the cell cycle possibly through influencing the levels of different cyclin proteins.

...The antioxidant activity of carnosol and other compounds extracted from rosemary. Carnosol showed potent antioxidative activity in alpha,alpha-diphenyl-beta-picrylhydrazyl (DPPH) free radicals scavenge and DNA protection from Fenton reaction. High concentrations of nitric oxide (NO) are produced by inducible NO synthase (iNOS) in inflammation and multiple stages of carcinogenesis. Treatment of mouse macrophage RAW 264.7 cell line with carnosol markly reduced lipopolysaccharide (LPS)-stimulated NO production in a concentration-related manner with an IC50 of 9.4 uM; but other tested compounds had slight effects. Western blot, reverse transcription-polymerase chain reaction, and northern blot analyses demonstrated that carnosol decreased LPS-induced iNOS mRNA and protein expression. Carnosol treatment showed reduction of nuclear factor-kappaB (NF-kappaB) subunits translocation and NF-kappaB DNA binding activity in activated macrophages. Carnosol also showed inhibition of iNOS and NF-kappaB promoter activity in transient transfection assay. These activities were referred to down-regulation of inhibitor kappaB (IkappaB) kinase (IKK) activity by carnosol (5 microM), thus inhibited LPS-induced phosphorylation as well as degradation of IkappaBalpha. Carnosol also inhibited LPS-induced p38 and p44/42 mitogen-activated protein kinase (MAPK) activation at a higher concentration (20 microM). These results suggest that carnosol suppresses the NO production and iNOS gene expression by inhibiting NF-kappaB activation, and provide possible mechanisms for its anti-inflammatory and chemopreventive action.

In a previous study, ... carnosic acid (CA) protected cortical neurons by activating the Keap1/Nrf2 pathway, which activation was initiated by S-alkylation of the critical cysteine thiol of the Keap1 protein by the "electrophilic"quinone-type of CA ... . Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 ... . The present study ... used HT22 cells, a neuronal cell line, to test CA derivatives that might be more suitable for in vivo use, as an electrophile like CA might react with other molecules prior to reaching its intended target. CA and carnosol protected the HT22 cells against oxidative glutamate toxicity. CA activated the transcriptional antioxidant-responsive element of phase-2 genes including hemeoxygenase-1, NADPH-dependent quinone oxidoreductase, and gamma-glutamyl cysteine ligase, all of which provide neuroprotection by regulating cellular redox. This finding was confirmed by the result that CA significantly increased the level of glutathione. We synthesized a series of its analogues in which CA was esterified at its catechol hydroxyl moieties to prevent the oxidation from the catechol to quinone form or esterified at those moieties and its carbonic acid to stop the conversion from CA to carnosol. In both cases, the conversion and oxidation cannot occur until the alkyl groups are removed by an intracellular esterase. Thus, the most potent active form as the activator of the Keap1/Nrf2 pathway, the quinone-type CA, will be produced inside the cells. However, neither chemical modulation potentiated the neuroprotective effects, possibly because of increased lipophilicity. These results suggest that the neuroprotective effects of CA critically require both free carboxylic acid and catechol hydroxyl moieties. Thus, the hydrophilicity of CA might be a critical feature for its neuroprotective effects.

For more Mechanism of Action (Complete) data for CARNOSOL (7 total), please visit the HSDB record page.

Vapor Pressure

Other CAS

Wikipedia

General Manufacturing Information

Interactions

... The protective effects of carnosol on rotenone-induced neurotoxicity in cultured dopaminergic cells /were investigated/.. Results showed that cell viability was significantly improved with carnosol through downregulation of caspase-3. Furthermore, carnosol significantly increased the tyrosine hydroxylase, Nurr1, and extracellular signal-regulated kinase 1/2. These results suggest that carnosol may have potential as a possible compound for the development of new agents to treat Parkinson's disease.

... Male Sprague Dawley rats (n = 5) injured by CCl(4) (oral dose 4 g/kg of body weight) were treated with a single intraperitoneal dose (5 mg/kg) of carnosol. Twenty-four hours later, the rats were anaesthetized deeply to obtain the liver and blood, and biochemical and histological parameters of liver injury were evaluated. ... Carnosol normalized bilirubin plasma levels, reduced malondialdehyde (MDA) content in the liver by 69%, reduced alanine aminotransferase (ALT) activity in plasma by 50%, and partially prevented the fall of liver glycogen content and distortion of the liver parenchyma. /It was concluded that/ carnosol prevents acute liver damage, possibly by improving the structural integrity of the hepatocytes. To achieve this, carnosol could scavenge free radicals induced by CCl(4), consequently avoiding the propagation of lipid peroxides. It is suggested that at least some of the beneficial properties of Rosmarinus officinalis are due to carnosol.

... The activity of rosemary extract, carnosol and ursolic acid in inhibiting the in vivo formation of mammary 7,12-dimethylbenz[a]anthracene (DMBA)-DNA adducts and the initiation of DMBA-induced mammary tumorigenesis in female rats /was examined/. Supplementation of diets for 2 weeks with rosemary extract (0.5% by wt) but not carnosol (1.0%) or ursolic acid (0.5%) resulted in a significant decrease in the in vivo formation of rat mammary DMBA-DNA adducts, compared to controls. When injected intraperitoneally (ip) for 5 days at 200 mg/kg body wt, rosemary and carnosol, but not ursolic acid, significantly inhibited mammary adduct formation by 44% and 40%, respectively, compared to controls. Injection of this dose of rosemary and carnosol was associated with a significant 74% and 65% decrease, respectively, in the number of DMBA-induced mammary adenocarcinomas per rat, compared to controls. Ursolic acid injection had no effect on mammary tumorigenesis...

For more Interactions (Complete) data for CARNOSOL (6 total), please visit the HSDB record page.